Product packaging for Uracil, 1-allyl-3-methyl-5-propyl-(Cat. No.:CAS No. 25179-70-8)

Uracil, 1-allyl-3-methyl-5-propyl-

Cat. No.: B14698466
CAS No.: 25179-70-8
M. Wt: 208.26 g/mol
InChI Key: WKAXKWZDVWEIOQ-UHFFFAOYSA-N
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Description

Significance of Uracil (B121893) Derivatives in Biomedical Research

Uracil, a fundamental component of ribonucleic acid (RNA), and its synthetic analogs have long been a cornerstone of biomedical research and pharmaceutical development. nih.govtaylorandfrancis.com These compounds exhibit a wide array of biological activities, most notably as antiviral and anti-tumor agents. nih.govresearchgate.net The structural similarity of uracil derivatives to the natural nucleobase allows them to interfere with essential cellular processes, such as nucleic acid synthesis and enzyme function, making them potent therapeutic candidates. wikipedia.orgontosight.ai

The therapeutic potential of uracil derivatives extends beyond virology and oncology, with research demonstrating their utility in treating bacterial, fungal, and parasitic infections, as well as their potential as herbicides and insecticides. nih.govresearchgate.net This broad spectrum of activity underscores the importance of the uracil scaffold as a versatile platform for drug design.

Role of Structural Modifications in Uracil Analog Design

The therapeutic efficacy and pharmacological profile of uracil analogs are profoundly influenced by structural modifications to the pyrimidine (B1678525) ring. nih.govresearchgate.net Alterations at the N(1), N(3), C(5), and C(6) positions are key strategies employed by medicinal chemists to enhance bioactivity, improve selectivity, increase metabolic stability, and reduce toxicity. nih.govresearchgate.net

For instance, the introduction of a fluorine atom at the C(5) position led to the development of 5-fluorouracil, a widely used anticancer drug. wikipedia.org Similarly, modifications at the N(1) and N(3) positions can influence the compound's interaction with target enzymes and its pharmacokinetic properties. nih.gov These modifications can range from simple alkyl or halogen substitutions to the introduction of more complex functional groups, each aiming to fine-tune the molecule's therapeutic potential. nih.govresearchgate.net The ability to systematically modify the uracil structure provides a powerful tool for developing new drugs with improved efficacy and safety profiles. dovepress.comrsc.org

Specific Academic Research Focus on Uracil, 1-allyl-3-methyl-5-propyl-

While extensive research exists for a wide range of uracil derivatives, specific academic literature focusing exclusively on Uracil, 1-allyl-3-methyl-5-propyl- is not widely available in publicly accessible databases. However, based on the known research trends for analogous compounds, the academic focus on this particular molecule can be inferred to lie within the exploration of 1,3,5-trisubstituted uracil derivatives for potential therapeutic applications.

Research on structurally similar compounds, such as 1-allyl-3-ethyl-5-propyluracil, suggests an interest in how combinations of different substituents at the N(1), N(3), and C(5) positions influence biological activity. ontosight.ai The presence of an allyl group at the N(1) position, a methyl group at the N(3) position, and a propyl group at the C(5) position in the target compound suggests a systematic approach to understanding structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B14698466 Uracil, 1-allyl-3-methyl-5-propyl- CAS No. 25179-70-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25179-70-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O2/c1-4-6-9-8-13(7-5-2)11(15)12(3)10(9)14/h5,8H,2,4,6-7H2,1,3H3

InChI Key

WKAXKWZDVWEIOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN(C(=O)N(C1=O)C)CC=C

Origin of Product

United States

Advanced Analytical Characterization Techniques in Uracil Derivative Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, relying on the interaction of electromagnetic radiation with matter to reveal structural details. For a molecule like 1-allyl-3-methyl-5-propyl-uracil, a combination of techniques is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy provides a detailed map of the hydrogen atoms within a molecule. For 1-allyl-3-methyl-5-propyl-uracil, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal. libretexts.orgoregonstate.eduopenstax.org

Hypothetical ¹H NMR data for 1-allyl-3-methyl-5-propyl-uracil is presented below, illustrating the expected signals for the protons of the N-allyl, N-methyl, and C-propyl groups, as well as the lone proton on the uracil (B121893) ring. Protons on carbons adjacent to electronegative atoms like nitrogen or the carbonyl groups of the uracil ring are expected to appear at a lower field (higher ppm value). oregonstate.eduoregonstate.edupressbooks.pub The vinyl protons of the allyl group would be the most deshielded among the non-ring protons. inflibnet.ac.in

Hypothetical ¹H NMR Data for 1-allyl-3-methyl-5-propyl-uracil

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-6~ 7.3 - 7.5s (singlet)1H
-CH₂- (Allyl, N1)~ 4.2 - 4.4d (doublet)2H
-CH= (Allyl, N1)~ 5.7 - 5.9m (multiplet)1H
=CH₂ (Allyl, N1)~ 5.1 - 5.3m (multiplet)2H
-CH₃ (N3)~ 3.2 - 3.4s (singlet)3H
-CH₂- (Propyl, C5)~ 2.2 - 2.4t (triplet)2H
-CH₂- (Propyl, C5)~ 1.4 - 1.6m (multiplet)2H
-CH₃ (Propyl, C5)~ 0.9 - 1.0t (triplet)3H

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. oregonstate.edu The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of every carbon signal. wisc.edu

For 1-allyl-3-methyl-5-propyl-uracil, signals for the carbonyl carbons (C2 and C4) of the uracil ring would be expected at the lowest field. cdnsciencepub.comnih.gov The sp² hybridized carbons of the uracil ring and the allyl group would appear in the mid-field region, while the sp³ hybridized carbons of the alkyl groups would be found at the highest field (lowest ppm value). docbrown.infolibretexts.org The chemical shifts of N-methyl groups in uracil derivatives are highly characteristic of their position. cdnsciencepub.com

Hypothetical ¹³C NMR Data for 1-allyl-3-methyl-5-propyl-uracil

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C2~ 163 - 165
C4~ 151 - 153
C6~ 140 - 142
C5~ 110 - 112
-CH₂- (Allyl, N1)~ 48 - 50
-CH= (Allyl, N1)~ 132 - 134
=CH₂ (Allyl, N1)~ 117 - 119
-CH₃ (N3)~ 28 - 30
-CH₂- (Propyl, C5)~ 29 - 31
-CH₂- (Propyl, C5)~ 21 - 23
-CH₃ (Propyl, C5)~ 13 - 15

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 1-allyl-3-methyl-5-propyl-uracil, the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ would confirm the molecular formula (C₁₁H₁₆N₂O₂), which has a molecular weight of 208.26 g/mol .

The fragmentation of the molecular ion in the mass spectrometer provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for N-alkylated uracils involve cleavage of the alkyl-nitrogen bond. researchgate.netlibretexts.org Therefore, characteristic fragments for 1-allyl-3-methyl-5-propyl-uracil would be expected from the loss of the allyl group (m/z 41), the propyl group (m/z 43), or other small neutral molecules. researchgate.netnih.gov

Hypothetical Mass Spectrometry Data for 1-allyl-3-methyl-5-propyl-uracil

m/z ValueInterpretation
208Molecular Ion [M]⁺
193Loss of methyl group [M-CH₃]⁺
167Loss of allyl group [M-C₃H₅]⁺
165Loss of propyl group [M-C₃H₇]⁺
69Characteristic uracil fragment [C₃H₃NO]⁺

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending of chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. vscht.cz It is a rapid and simple method for identifying the presence of key functional groups.

In the IR spectrum of 1-allyl-3-methyl-5-propyl-uracil, strong absorption bands characteristic of the C=O stretching vibrations of the uracil ring would be prominent. scispace.com Additionally, absorptions corresponding to C=C stretching from the uracil ring and the allyl group, as well as C-H stretching from both the sp² (alkene) and sp³ (alkane) hybridized carbons, would be expected. researchgate.netpsu.edu

Hypothetical IR Spectroscopy Data for 1-allyl-3-methyl-5-propyl-uracil

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~ 3100 - 3000C-H Stretch=C-H (Alkene)
~ 2960 - 2850C-H Stretch-C-H (Alkane)
~ 1710 - 1650C=O StretchAmide (Uracil ring)
~ 1650 - 1600C=C StretchAlkene/Uracil ring
~ 1465C-H Bend-CH₂- (Alkane)
~ 1375C-H Bend-CH₃ (Alkane)
~ 990 and 910C-H Bend (out-of-plane)monosubstituted alkene

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The uracil ring is a chromophore. sielc.com

The UV-Vis spectrum of 1-allyl-3-methyl-5-propyl-uracil in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show a characteristic absorption maximum (λmax). The position and intensity of this peak are sensitive to the substitution pattern on the uracil ring. nih.govacs.org For uracil itself in a neutral aqueous solution, absorption maxima are typically observed around 258 nm. sielc.comrsc.org Alkyl substitution on the ring can cause a slight shift in this maximum.

Hypothetical UV-Vis Spectroscopy Data for 1-allyl-3-methyl-5-propyl-uracil

ParameterValue
λmax~ 260 - 265 nm
SolventAcetonitrile (B52724) or Ethanol

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar compound like 1-allyl-3-methyl-5-propyl-uracil, reversed-phase HPLC would be a suitable method. sielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). sielc.com

Ultraviolet (UVD) Detection is highly appropriate for this compound due to the strong UV absorbance of the uracil ring. The detector would be set at the absorption maximum (λmax) determined by UV-Vis spectroscopy (e.g., ~262 nm) to achieve maximum sensitivity. The purity of the compound is assessed by the presence of a single, sharp peak at a characteristic retention time under specific chromatographic conditions.

Fluorescence (FLD) Detection is generally not used for native uracil derivatives as they are not naturally fluorescent. However, it could be employed if the molecule were derivatized with a fluorescent tag. For direct analysis, UVD is the standard and more effective choice.

Hypothetical HPLC Method Parameters

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUVD at ~262 nm
Column TemperatureAmbient or controlled (e.g., 25 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For uracil derivatives, which can have limited volatility, derivatization is often a necessary step to increase their amenability to GC analysis.

In the analysis of uracil and its derivatives, derivatization is a common strategy to enhance volatility and improve chromatographic peak shape. nih.gov For N-substituted uracils like 1-allyl-3-methyl-5-propyl-uracil, silylation is a frequently employed method, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. nist.gov The resulting derivatized analyte is more volatile and thermally stable, allowing for successful separation on a GC column.

The mass spectrum of 1-allyl-3-methyl-5-propyl-uracil, following GC separation, would be expected to show characteristic fragmentation patterns. Based on studies of similar allyl-substituted azauracils, a prominent fragmentation pathway involves the loss of the allyl group (C₃H₅•) or the cleavage of the pyrimidine (B1678525) ring. researchgate.net A key fragmentation for uracil-like structures is the retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring. For allyl-substituted compounds, the loss of an allyl isocyanate molecule or radical has been observed, which can be a diagnostic fragmentation pathway for identifying such derivatives. researchgate.net

Table 1: Predicted GC-MS Data for Trimethylsilyl-derivatized 1-allyl-3-methyl-5-propyl-uracil

ParameterExpected Value/Observation
Retention Time Dependent on column and temperature program
Molecular Ion (M+) m/z corresponding to the TMS-derivatized compound
Key Fragments Loss of allyl group (-41 u), Loss of methyl group (-15 u), Fragments from ring cleavage
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

The GC-MS analysis, therefore, provides not only the retention time for identification but also a mass spectrum that acts as a chemical fingerprint, confirming the presence of the allyl, methyl, and propyl substituents on the uracil core.

Preparative Chromatography and Recrystallization Techniques

Following the synthesis of 1-allyl-3-methyl-5-propyl-uracil, purification is paramount to remove unreacted starting materials, by-products, and other impurities. A combination of preparative chromatography and recrystallization is typically employed to achieve high purity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a scalable version of analytical HPLC used to isolate desired compounds from a mixture. For uracil derivatives, reversed-phase chromatography is often effective. mdpi.com A C18 column with a gradient elution system, commonly using a mixture of water and a polar organic solvent like acetonitrile or methanol, can separate the target compound based on its hydrophobicity. The fractions containing the pure product are collected, and the solvent is removed to yield the purified compound.

Following chromatographic purification, recrystallization is a crucial final step to obtain a highly crystalline product, which is often necessary for subsequent analyses like X-ray crystallography. The choice of solvent is critical for successful recrystallization. An ideal solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature. For uracil derivatives, polar solvents such as ethanol, methanol, or mixtures with water are often suitable. researchgate.net The slow cooling of the saturated solution allows for the formation of well-defined crystals, while impurities remain in the mother liquor.

Table 2: Purification Parameters for 1-allyl-3-methyl-5-propyl-uracil

TechniqueParameterDetails
Preparative HPLC Stationary Phase Reversed-phase C18
Mobile Phase Water/Acetonitrile or Water/Methanol gradient
Detection UV at a wavelength corresponding to the compound's absorbance maximum
Recrystallization Solvent System Ethanol, Methanol, or Ethanol/Water mixture
Procedure Dissolution at elevated temperature followed by slow cooling

X-ray Diffraction for Single-Crystal and Powder Structure Determination

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound.

Single-crystal X-ray diffraction provides the most detailed structural information, including bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable single crystal of 1-allyl-3-methyl-5-propyl-uracil is a critical prerequisite. This is often achieved through slow evaporation of the solvent from a purified solution or by vapor diffusion techniques. Once a suitable crystal is obtained and analyzed, it can reveal the precise conformation of the allyl and propyl groups relative to the uracil ring and how the molecules pack in the crystal lattice. Studies on related N3-substituted uracil derivatives have utilized X-ray crystallography to elucidate the binding modes to biological targets. nih.gov

In cases where suitable single crystals cannot be grown, X-ray Powder Diffraction (XRPD) can be a valuable alternative. XRPD provides a characteristic 'fingerprint' of a crystalline solid, which is useful for phase identification and purity assessment. While more complex, it is also possible to solve crystal structures from high-quality powder diffraction data.

Table 3: Hypothetical Crystallographic Data for 1-allyl-3-methyl-5-propyl-uracil

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a, b, c (Å); β (°)
Molecules per Unit Cell (Z) 4
Calculated Density g/cm³

This data allows for a complete understanding of the solid-state structure of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis provides an empirical formula for the molecule, which can be compared to the theoretical composition based on its proposed structure.

For 1-allyl-3-methyl-5-propyl-uracil (C₁₁H₁₆N₂O₂), the theoretical elemental composition can be calculated. The experimental values obtained from the elemental analyzer should be in close agreement (typically within ±0.4%) with the theoretical values to confirm the elemental composition and purity of the synthesized compound. This technique is often one of the final checks to ensure the identity and purity of a newly synthesized compound. mdpi.comresearchgate.net

Table 4: Elemental Analysis Data for 1-allyl-3-methyl-5-propyl-uracil (C₁₁H₁₆N₂O₂)

ElementTheoretical %Found %
Carbon (C) 63.4463.xx
Hydrogen (H) 7.747.xx
Nitrogen (N) 13.4513.xx

Discrepancies outside the acceptable range may indicate the presence of impurities or that the assigned molecular formula is incorrect.

No Mechanistic Studies Found for Uracil, 1-allyl-3-methyl-5-propyl-

Despite a comprehensive search of scientific literature, no specific mechanistic studies on the biological activities of the chemical compound Uracil, 1-allyl-3-methyl-5-propyl- or its direct congeners were found.

While the broader class of uracil derivatives has been a subject of extensive research for their potential therapeutic applications, information detailing the specific antiviral and anticancer mechanisms of action for Uracil, 1-allyl-3-methyl-5-propyl- is not available in the public domain.

Research into various other substituted uracil molecules has indicated potential for these compounds to act as antiviral and antitumor agents. These studies suggest general mechanisms such as the interference with nucleic acid synthesis and the inhibition of enzymes crucial for cell proliferation. However, without specific studies on Uracil, 1-allyl-3-methyl-5-propyl-, it is not possible to provide a scientifically accurate account of its biological functions as requested.

Therefore, the detailed outline focusing on antiviral and anticancer mechanisms, including inhibition of replication pathways, interference with nucleic acid and DNA synthesis, enzyme inhibition, and cytotoxic activity, cannot be addressed for this specific compound. No data tables or detailed research findings could be generated due to the absence of primary research on Uracil, 1-allyl-3-methyl-5-propyl-.

Mechanistic Studies of Biological Activities of Uracil, 1 Allyl 3 Methyl 5 Propyl and Congeners

Anticancer and Antitumor Mechanisms of Action

Modulation of Cellular Proliferation and Differentiation Pathways

Currently, there are no specific studies available in the scientific literature that investigate the effects of Uracil (B121893), 1-allyl-3-methyl-5-propyl- on cellular proliferation and differentiation pathways. While research has been conducted on other substituted uracil derivatives, showing that modifications to the uracil ring can influence cell growth, no such data has been published for this specific congener. uni.lunih.gov For instance, studies on certain 6-substituted uracil derivatives have explored their potential to stimulate the proliferation of lung cells. uni.lunih.gov However, these findings cannot be directly extrapolated to Uracil, 1-allyl-3-methyl-5-propyl- without dedicated experimental evidence.

Enzyme Inhibition and Modulation Studies

The inhibitory activity of uracil derivatives against various enzymes is an active area of research. However, specific data for Uracil, 1-allyl-3-methyl-5-propyl- is largely unavailable.

Inhibition of Enzymes in RNA Synthesis

There is a lack of published research on the direct inhibitory effects of Uracil, 1-allyl-3-methyl-5-propyl- on enzymes involved in RNA synthesis. While some uracil analogs, such as 5-Fluorouracil, are known to interfere with RNA synthesis and processing, this is a well-established mechanism for that specific drug and cannot be assumed for other derivatives without evidence. nih.gov The structural differences between these compounds are significant enough that their biological activities would be expected to differ.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A number of uracil derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. nih.govnih.govnih.gov These studies have demonstrated that the uracil scaffold can serve as a basis for the design of cholinesterase inhibitors. nih.govnih.govnih.gov However, a review of the current scientific literature reveals no specific data on the AChE or BChE inhibitory activity of Uracil, 1-allyl-3-methyl-5-propyl- .

Carbonic Anhydrase (CA I, CA II) Inhibition

The inhibition of carbonic anhydrase isoenzymes, particularly CA I and CA II, by various classes of compounds is a subject of considerable interest. Some uracil derivatives have been investigated for their potential to inhibit these enzymes. nih.gov These studies have shown that certain structural features of uracil-based compounds can lead to the inhibition of CA I and CA II. nih.gov Despite this, there are no published studies that have specifically assessed the inhibitory potential of Uracil, 1-allyl-3-methyl-5-propyl- against carbonic anhydrases.

Glutathione (B108866) Reductase (GR) Inhibition

To date, there are no specific studies in the available scientific literature that have examined the inhibitory effect of Uracil, 1-allyl-3-methyl-5-propyl- on glutathione reductase. While the structurally related compound, propylthiouracil (B1679721), has been shown to interact with the glutathione system, it is important to note that propylthiouracil is a thiourea (B124793) derivative and its biological activities are not directly comparable to those of N-alkylated uracils like Uracil, 1-allyl-3-methyl-5-propyl- .

Molecular Interactions with Biological Targets

Given the absence of specific studies on the biological activities of Uracil, 1-allyl-3-methyl-5-propyl- , there is consequently no information available regarding its molecular interactions with any biological targets. Computational and experimental studies, such as X-ray crystallography or NMR spectroscopy, would be required to elucidate how this compound might bind to and modulate the function of specific proteins or enzymes. While molecular modeling studies have been performed for other uracil derivatives to understand their binding to enzymes like AChE and BChE, no such investigations have been reported for Uracil, 1-allyl-3-methyl-5-propyl- . nih.gov

Ligand-Receptor Binding Affinity and Specificity

Currently, there is a lack of specific data in publicly accessible scientific literature detailing the ligand-receptor binding affinity and specificity of Uracil, 1-allyl-3-methyl-5-propyl-. Research has primarily focused on analogous compounds like propylthiouracil (PTU) and its interaction with thyroid peroxidase, which is more accurately characterized as an enzyme-substrate interaction rather than a classical ligand-receptor binding event.

Studies on other uracil derivatives have explored their potential as ligands for various receptors. For instance, certain 5-substituted uracil derivatives have been investigated as non-nucleoside inhibitors of viral polymerases, suggesting interactions with specific binding pockets on these enzymes. However, direct binding affinity data (such as Kd or IC50 values) for Uracil, 1-allyl-3-methyl-5-propyl- with any specific receptor remains to be determined.

Substrate Mimicry in Enzymatic Systems

The most well-understood mechanism for a uracil congener, propylthiouracil (PTU), involves substrate mimicry in the context of thyroid hormone synthesis. PTU acts as a potent inhibitor of thyroid peroxidase (TPO), a key enzyme in this pathway. ui.ac.idnih.gov TPO catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on thyroglobulin, a critical step in the formation of thyroid hormones. ui.ac.idnih.gov

PTU is believed to act as a substrate for TPO, competing with tyrosine for iodination. nih.gov The drug is oxidized by the TPO-H₂O₂ system, and in the process, it diverts oxidized iodine away from thyroglobulin, thereby inhibiting hormone synthesis. nih.gov Computational docking studies have provided insights into the binding of PTU to the active site of TPO, suggesting that the thiourea group of PTU interacts with the heme iron of the enzyme. ui.ac.idnih.gov

While Uracil, 1-allyl-3-methyl-5-propyl- does not possess the thiourea group characteristic of PTU, its uracil core suggests the potential for interaction with enzymes that recognize uracil or similar pyrimidine (B1678525) structures. The presence of the allyl, methyl, and propyl groups would significantly influence its binding affinity and specificity for any target enzyme compared to PTU.

Table 1: Comparison of Structural Features of Uracil, 1-allyl-3-methyl-5-propyl- and Propylthiouracil (PTU)

FeatureUracil, 1-allyl-3-methyl-5-propyl-Propylthiouracil (PTU)
Core Structure UracilThiouracil
Substituent at N1 Allyl groupHydrogen
Substituent at N3 Methyl groupHydrogen
Substituent at C5 Propyl groupHydrogen
Substituent at C6 NonePropyl group
Key Functional Group for TPO Inhibition N/AThiourea (-NCSN-)

Interactions with Ribonucleic Acid (RNA)

Direct evidence of interactions between Uracil, 1-allyl-3-methyl-5-propyl- and ribonucleic acid (RNA) is not available in the current scientific literature. However, the general principles of small molecule-RNA interactions and studies on other uracil derivatives can offer some theoretical postulations.

RNA molecules present complex three-dimensional structures with various pockets and surfaces that can be recognized by small molecules. The uracil base itself is a fundamental component of RNA. It is conceivable that a uracil derivative could interact with RNA through various mechanisms, including:

Intercalation: Insertion of the planar uracil ring between RNA base pairs.

Groove Binding: Fitting into the major or minor grooves of double-stranded RNA regions.

Specific Structural Recognition: Binding to non-canonical structures like bulges, loops, or junctions.

Studies have shown that the structure of an RNA molecule significantly influences its ability to interact with proteins and potentially other small molecules. nih.gov The various substituents on Uracil, 1-allyl-3-methyl-5-propyl- (allyl, methyl, and propyl groups) would likely play a crucial role in the specificity and affinity of any potential RNA interaction. For instance, these groups could form hydrophobic or van der Waals interactions with specific RNA structural motifs.

Furthermore, some uracil derivatives have been explored for their antiviral properties, which can involve targeting viral RNA or RNA-dependent processes. mdpi.comnih.gov However, without direct experimental data, the potential for Uracil, 1-allyl-3-methyl-5-propyl- to bind to RNA and the functional consequences of such an interaction remain speculative.

Structure Activity Relationship Sar and Rational Design of Uracil Derivatives

Influence of N1-Allyl Substitution on Biological Potency and Selectivity

The introduction of an allyl group at the N1 position of the uracil (B121893) ring can significantly modulate a compound's biological activity. The allyl group, with its reactive double bond, can participate in various interactions with biological targets, including π-π stacking and hydrophobic interactions. Research on N1-substituted uracil derivatives has shown that the nature of the substituent at this position is a critical determinant of antiviral and anticancer activity.

The presence of an unsaturated group like allyl at N1 can influence the molecule's conformational flexibility, allowing it to adopt an optimal orientation within the binding pocket of a target enzyme or receptor. This can lead to enhanced binding affinity and, consequently, increased biological potency. For instance, in the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the N1-substituent plays a crucial role in positioning the molecule within the allosteric binding site of the HIV-1 reverse transcriptase. nih.gov While specific data on 1-allyl-3-methyl-5-propyl-uracil is limited, studies on related N1,N3-disubstituted uracils have demonstrated that variations at the N1 position, including the presence of unsaturated moieties, can drastically alter anti-HIV-1 activity. nih.gov

The selectivity of a compound can also be fine-tuned by the N1-allyl group. Depending on the specific target, the unique electronic and steric properties of the allyl group can favor binding to one enzyme or receptor over another, thereby reducing off-target effects.

Impact of N3-Methyl Substitution on Biological Activity Profile

Methylation at the N3 position of the uracil ring is another key modification that shapes the biological activity profile of these derivatives. The N3 position is involved in the hydrogen bonding network of the uracil base, and its substitution can have profound effects on target recognition.

In many biological systems, the N3-proton of uracil acts as a hydrogen bond donor. Methylation at this position removes this capability and introduces a small, lipophilic group. This alteration can shift the compound's binding mode from one that relies on hydrogen bonding at N3 to one that favors hydrophobic interactions. This can be advantageous in targeting enzymes where a hydrophobic pocket is present near the N3 position of the bound ligand.

Furthermore, N3-methylation can impact the metabolic stability of the uracil derivative. The N3 position can be a site for enzymatic degradation, and its blockage by a methyl group can increase the compound's half-life, leading to a more sustained biological effect. Studies on various uracil derivatives have highlighted the importance of the N3 substituent in determining their cytotoxic and antiviral activities. nih.gov

Role of C5-Propyl Substitution on Biological Activity and Pharmacodynamic Properties

The C5 position of the uracil ring offers a valuable site for modification to enhance biological activity and influence pharmacodynamic properties. The introduction of a propyl group at this position significantly increases the lipophilicity of the molecule. This can have a substantial impact on its ability to cross cell membranes and access intracellular targets.

Research has shown that the size and nature of the alkyl substituent at the C5 position are critical for antiviral activity. For instance, a study on 5-substituted-2'-deoxyuridines demonstrated that the antiviral activity against herpes simplex virus was dependent on the chain length of the C5-alkyl group. nih.gov While this study focused on nucleosides, the principle of optimizing the C5-substituent for enhanced target interaction is broadly applicable.

Comparative Analysis of Substituent Effects at Uracil Ring Positions (1, 3, 5)

PositionSubstituentGeneral Influence on Biological Activity
N1 Allyl- Can enhance binding affinity through π-π stacking and hydrophobic interactions.- Influences conformational flexibility for optimal target binding.- Can modulate selectivity for specific biological targets.
N3 Methyl- Blocks hydrogen bond donation, favoring hydrophobic interactions.- Can increase metabolic stability.- Crucial for determining cytotoxic and antiviral profiles.
C5 Propyl- Increases lipophilicity, potentially improving cell permeability.- Can fit into hydrophobic pockets of target enzymes.- Influences pharmacodynamic properties (ADME).

The interplay between these substituents is crucial. For example, the conformational freedom provided by the N1-allyl group might be necessary to allow the C5-propyl group to optimally occupy a hydrophobic binding site. Similarly, the electronic effects of the N3-methyl group can influence the reactivity of the entire pyrimidine (B1678525) ring system, subtly affecting the interactions at N1 and C5.

Principles for Modulating Biological Potency and Target Specificity through Structural Alterations

The SAR of "Uracil, 1-allyl-3-methyl-5-propyl-" and related derivatives provides a framework for the rational design of new compounds with improved therapeutic properties. By systematically altering the substituents at the N1, N3, and C5 positions, it is possible to modulate biological potency and target specificity.

To enhance potency , one might consider:

Exploring alternative N1-substituents: Replacing the allyl group with other unsaturated or cyclic moieties could lead to stronger interactions with the target.

Varying the C5-alkyl chain length: Systematically increasing or decreasing the length of the alkyl chain at C5 could identify an optimal length for fitting into a specific hydrophobic pocket.

Introducing polar groups: While the current molecule is largely lipophilic, the introduction of carefully placed polar groups could lead to additional hydrogen bonding interactions and improved potency.

To improve target specificity , one could:

Fine-tune the steric bulk at N1 and C5: Modifying the size and shape of the substituents at these positions can create a molecule that fits precisely into the binding site of the desired target while being excluded from the binding sites of off-target proteins.

Introduce chiral centers: The introduction of stereocenters in the N1 or C5 substituents could lead to enantiomers with different biological activities and selectivities.

Utilize bioisosteric replacements: Replacing the methyl group at N3 with other small, neutral groups could subtly alter the electronic and steric properties, leading to a change in the selectivity profile.

The following table provides a hypothetical illustration of how structural modifications could impact biological activity, based on general SAR principles.

CompoundN1-SubstituentN3-SubstituentC5-SubstituentPredicted Biological Activity Trend
Reference AllylMethylPropylBaseline Activity
Analog 1 PropargylMethylPropylPotentially increased potency due to linear alkyne group interaction.
Analog 2 AllylEthylPropylMinor change, potential slight alteration in lipophilicity and steric hindrance.
Analog 3 AllylMethylButylIncreased lipophilicity, may enhance or decrease activity depending on pocket size.
Analog 4 CyclopropylmethylMethylPropylAltered steric profile at N1, could impact selectivity.

By applying these principles, medicinal chemists can navigate the complex landscape of SAR to design novel uracil derivatives with optimized therapeutic potential. The specific combination of N1-allyl, N3-methyl, and C5-propyl groups in the parent compound provides a valuable starting point for further exploration and development of new chemical entities with tailored biological activities.

Computational and Theoretical Investigations of Uracil, 1 Allyl 3 Methyl 5 Propyl

Molecular Docking Studies for Ligand-Protein Interactions

No molecular docking studies specifically investigating the interactions of Uracil (B121893), 1-allyl-3-methyl-5-propyl- with any protein targets were found in the reviewed literature.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

No molecular dynamics simulations have been published that analyze the conformational stability or binding dynamics of Uracil, 1-allyl-3-methyl-5-propyl-.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

There are no QSAR models in the available literature that include Uracil, 1-allyl-3-methyl-5-propyl- in their training or test sets. Consequently, no specific data on Minimal Topological Difference (MTD) analysis, Comparative Molecular Field Analysis (CoMFA), or Comparative Molecular Similarity Indices Analysis (CoMSIA) for this compound could be retrieved.

Minimal Topological Difference (MTD) Analysis

No studies employing MTD analysis for Uracil, 1-allyl-3-methyl-5-propyl- were identified.

Comparative Molecular Field Analysis (CoMFA)

No CoMFA studies involving Uracil, 1-allyl-3-methyl-5-propyl- have been reported.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

No CoMSIA studies for Uracil, 1-allyl-3-methyl-5-propyl- were found in the scientific literature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No DFT calculations detailing the electronic structure, reactivity, or any related quantum chemical properties of Uracil, 1-allyl-3-methyl-5-propyl- have been published.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) Analysis

Specific QTAIM and NCIplot analyses for Uracil, 1-allyl-3-methyl-5-propyl- are not available in the reviewed literature. Such analyses would typically provide insights into the molecule's electronic structure, the nature of its intramolecular bonds, and the noncovalent interactions that govern its three-dimensional conformation. This would involve calculating topological properties like electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points to characterize chemical bonds.

In Silico Approaches for Pharmacophore Identification and Optimization

No pharmacophore models specific to Uracil, 1-allyl-3-methyl-5-propyl- have been published in the searched scientific literature. The development of a pharmacophore model involves identifying the essential steric and electronic features that a molecule must possess to exert a specific biological activity. This process is fundamental in drug design and lead optimization. For this compound, such an analysis would map features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings to understand its potential interactions with biological targets.

Future Directions and Emerging Research Avenues for Uracil, 1 Allyl 3 Methyl 5 Propyl

Exploration of Novel and Efficient Synthetic Pathways

The successful and scalable synthesis of Uracil (B121893), 1-allyl-3-methyl-5-propyl- is a foundational prerequisite for its comprehensive biological evaluation. While general methods for the modification of the uracil ring are established, the development of novel and efficient synthetic pathways tailored to this specific trisubstituted derivative is a critical area of future research. Key areas of focus will include:

Catalytic C-H Functionalization: Exploring modern catalytic methods for the direct introduction of the propyl group at the C5 position of a 1-allyl-3-methyluracil precursor could offer a more atom-economical and efficient alternative to traditional methods that often require harsh conditions and pre-functionalized substrates.

Flow Chemistry and Automation: The implementation of continuous flow chemistry could enable rapid optimization of reaction conditions, improve reaction safety and scalability, and facilitate the automated synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Synthetic StrategyPotential AdvantagesKey Challenges
Convergent SynthesisHigher overall yield, fewer steps, easier purification.Design and synthesis of complex precursors.
Catalytic C-H FunctionalizationHigh atom economy, reduced waste, milder reaction conditions.Regioselectivity at the C5 position, catalyst cost and stability.
Flow Chemistry and AutomationRapid optimization, improved safety, scalability, automated library synthesis.Initial setup costs, potential for clogging with solid byproducts.

Advanced Mechanistic Elucidation at the Sub-cellular and Molecular Levels

Understanding the precise mechanism of action of Uracil, 1-allyl-3-methyl-5-propyl- is paramount to its development as a therapeutic agent. Future research must delve into its interactions with biological systems at both the subcellular and molecular levels.

Initial investigations should focus on identifying the primary cellular targets of the compound. Given the diverse biological activities of other uracil derivatives, potential targets could include enzymes involved in nucleotide metabolism, such as thymidylate synthase, or viral enzymes like reverse transcriptase nih.govnih.gov.

Advanced techniques to elucidate its mechanism will be crucial:

Cellular Thermal Shift Assay (CETSA): This technique can be employed to identify direct protein targets of the compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Chemical Proteomics: Utilizing affinity-based probes derived from the parent compound will enable the capture and identification of its interacting proteins from cell lysates.

High-Resolution Microscopy: Techniques such as confocal microscopy and super-resolution microscopy can be used to visualize the subcellular localization of fluorescently-tagged analogs of the compound, providing insights into its site of action.

Molecular-level investigations will involve a combination of biophysical and computational methods to characterize the binding interactions between Uracil, 1-allyl-3-methyl-5-propyl- and its identified biological target(s). Techniques such as X-ray crystallography, cryogenic electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the drug-target complex.

Development of Highly Selective Analogs for Specific Biological Targets

Once a primary biological target for Uracil, 1-allyl-3-methyl-5-propyl- has been identified, the subsequent research focus will be on the rational design and synthesis of analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies will be instrumental in guiding these efforts nih.govnih.gov.

Key strategies for developing highly selective analogs include:

Bioisosteric Replacement: Systematically replacing the allyl, methyl, and propyl groups with other functional groups of similar size and electronic properties can help to fine-tune the compound's interaction with its target and improve its selectivity profile.

Conformational Restriction: Introducing cyclic constraints or rigid linkers into the structure of the molecule can lock it into a bioactive conformation, thereby enhancing its affinity and selectivity for the target.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of designed analogs and prioritize their synthesis, thus accelerating the optimization process nih.gov.

The goal of this phase is to develop a lead compound with a well-defined SAR and a clear selectivity profile, minimizing off-target effects and potential toxicity.

Integration of High-Throughput Screening and Omics Data in Analog Discovery

The discovery of novel analogs of Uracil, 1-allyl-3-methyl-5-propyl- with enhanced therapeutic properties can be significantly accelerated by integrating high-throughput screening (HTS) and multi-omics approaches amerigoscientific.com.

High-Throughput Screening (HTS):

HTS allows for the rapid screening of large libraries of compounds against a specific biological target or cellular phenotype amerigoscientific.comassaygenie.com. A library of analogs based on the Uracil, 1-allyl-3-methyl-5-propyl- scaffold can be synthesized and screened in various HTS assays to identify "hits" with desired biological activities. The development of robust and miniaturized assays is crucial for the success of HTS campaigns nih.gov.

Omics Data Integration:

The integration of various "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of the cellular response to treatment with Uracil, 1-allyl-3-methyl-5-propyl- and its analogs nih.govnih.gov.

Omics TechnologyApplication in Analog Discovery
Transcriptomics Identify changes in gene expression profiles in response to compound treatment, revealing affected cellular pathways and potential off-target effects.
Proteomics Analyze changes in protein expression and post-translational modifications, providing insights into the downstream effects of target engagement.
Metabolomics Profile changes in cellular metabolite levels, which can help to elucidate the metabolic pathways perturbed by the compound.

By correlating the biological activity of analogs with their corresponding omics profiles, it is possible to build predictive models that can guide the design of new compounds with improved efficacy and reduced toxicity. This integrated approach represents a powerful paradigm for modern drug discovery and holds immense potential for unlocking the full therapeutic value of Uracil, 1-allyl-3-methyl-5-propyl-.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-allyl-3-methyl-5-propyluracil, and how do reaction parameters influence yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, 1,3-dialkyluracils can be synthesized by reacting 6-amino-1,3-dialkyluracil with polyfluorocarboxylic anhydrides in dry dioxane and pyridine, followed by purification via trituration and column chromatography . Key parameters include solvent choice (e.g., dry dioxane to minimize hydrolysis), stoichiometric ratios (e.g., 2 equivalents of anhydride), and post-reaction drying under high vacuum to remove residual solvents. Yield optimization may require controlled temperature (e.g., room temperature overnight) and acid catalysis for cyclization steps .

Q. Which analytical techniques are most reliable for characterizing 1-allyl-3-methyl-5-propyluracil, and how is method validation performed?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for allyl and propyl substituents. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) confirms molecular weight. Validation involves comparing retention times with standards, spike-and-recovery experiments in biological matrices, and reproducibility testing across multiple batches. For example, LC/MS/MS methods for uracil derivatives require hydrolysis and derivatization steps to enhance sensitivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side products during the synthesis of 1-allyl-3-methyl-5-propyluracil?

  • Methodological Answer : Side products often arise from incomplete alkylation or unintended cyclization. Optimization strategies include:

  • Temperature Control : Elevated temperatures (e.g., 80–85°C) improve reaction rates but may promote decomposition; stepwise heating profiles can mitigate this .
  • Catalyst Selection : Potassium carbonate enhances nucleophilic substitution efficiency in acetone media, reducing byproducts like dimerized uracil derivatives .
  • Solvent Purity : Anhydrous solvents (e.g., dry dioxane) minimize hydrolysis of reactive intermediates .
    Advanced monitoring via in-situ FTIR or real-time mass spectrometry can identify side reactions early .

Q. How do allyl and propyl substituents affect the electronic properties and DNA-binding affinity of uracil, and how can these effects be modeled computationally?

  • Methodological Answer : Substituents alter electron density and steric bulk, impacting base-pairing and enzyme interactions. Computational approaches include:

  • Density Functional Theory (DFT) : To calculate charge distribution and frontier molecular orbitals (e.g., HOMO-LUMO gaps) .
  • Molecular Dynamics (MD) Simulations : To assess binding stability with DNA repair enzymes like uracil DNA glycosylase (UDG). For example, allyl groups may hinder enzyme access, reducing excision efficiency .
    Experimental validation via surface plasmon resonance (SPR) or fluorescence quenching assays can corroborate computational predictions .

Q. How can contradictory data on the enzymatic inhibition activity of 1-allyl-3-methyl-5-propyluracil be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Resolution strategies include:

  • Orthogonal Assays : Compare results from fluorometric assays (e.g., UDG activity) with radiometric or SPR-based methods .
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
  • Standardized Buffers : Use Tris-HCl (pH 7.4) with consistent Mg²⁺/Zn²⁺ concentrations to minimize variability .

Methodological Challenges and Solutions

Q. What are the key challenges in detecting 1-allyl-3-methyl-5-propyluracil in biological matrices, and how are they addressed?

  • Methodological Answer : Challenges include low abundance, matrix interference, and metabolite cross-reactivity. Solutions involve:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 columns to isolate the compound from proteins and lipids .
  • Derivatization : Use of N-hydroxysuccinimide (NHS) esters to enhance MS ionization efficiency .
  • Sensitivity Enhancement : Isotope dilution with deuterated internal standards for precise quantification .

Q. What strategies are effective for studying interactions between 1-allyl-3-methyl-5-propyluracil and DNA repair enzymes?

  • Methodological Answer : Techniques include:

  • Fluorescence Polarization : To measure binding affinity using fluorescently labeled DNA substrates .
  • Crystallography : Co-crystallization with UDG to identify binding pockets disrupted by allyl/propyl groups .
  • Competitive Inhibition Assays : Pre-incubate enzymes with the compound and quantify residual activity via PCR-based methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.